

Formebolone (CAS No. 2454-11-7): A Technical Whitepaper

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Compound of Interest

Compound Name: *Formebolone*

Cat. No.: *B1673541*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Formebolone (CAS No. 2454-11-7) is a synthetic anabolic-androgenic steroid (AAS) with noteworthy anticatabolic properties. This document provides a comprehensive technical overview of **Formebolone**, consolidating available scientific data on its chemical properties, mechanism of action, pharmacokinetics, and analytical methodologies. Particular emphasis is placed on its effects on protein synthesis and nitrogen balance, as well as its interaction with glucocorticoid pathways. This whitepaper is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical and Physical Properties

Formebolone, also known as formyldienolone, is a derivative of androstane.^[1] Its chemical structure is characterized by a 2-formyl group and an 11 α -hydroxyl group, which contribute to its distinct biological activity.^[2]

Property	Value	Source
CAS Number	2454-11-7	[1][3][4][5][6][7]
Molecular Formula	C ₂₁ H ₂₈ O ₄	[1][5][6][7]
Molecular Weight	344.44 g/mol	[1][7]
IUPAC Name	(8S,9S,10R,11R,13S,14S,17S) -11,17-dihydroxy-10,13,17- trimethyl-3-oxo- 7,8,9,11,12,14,15,16- octahydro-6H- cyclopenta[a]phenanthrene-2- carbaldehyde	[1]
Synonyms	Formyldienolone, Esiclone, Hubernol, 2-formyl-11α- hydroxy-17α-methyl-δ ¹ - testosterone	[1][3][6]
Melting Point	209-212 °C	[7]
Appearance	Solid powder	[6]
Solubility	Soluble in DMSO	[6]

Mechanism of Action

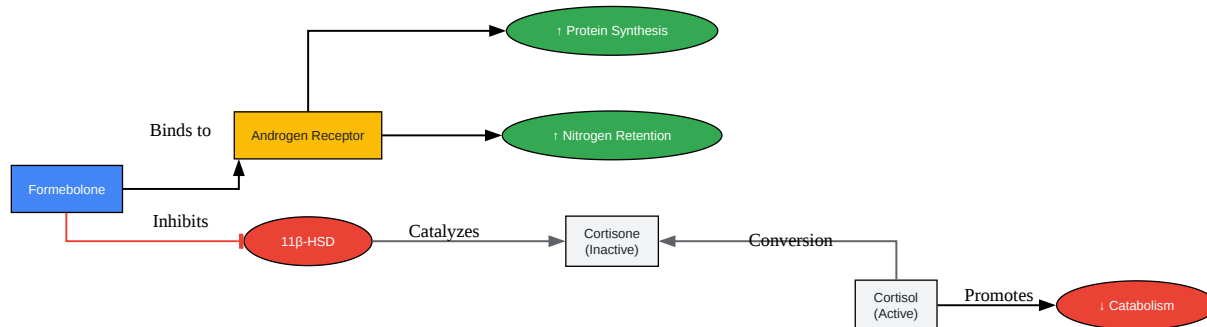
Formebolone exhibits a dual mechanism of action, functioning as both an anabolic agent and an anticatabolic compound.

Anabolic Activity

As an anabolic steroid, **Formebolone** promotes protein synthesis and nitrogen retention, which are crucial for muscle growth and overall anabolism.[8][9] Clinical studies have demonstrated its ability to induce a positive nitrogen balance in human subjects.[8] This effect is attributed to its interaction with androgen receptors, although its anabolic potency is considered to be less than that of testosterone.[1]

Anticatabolic Activity

A key feature of **Formebolone** is its ability to counteract the catabolic effects of glucocorticoids, such as dexamethasone.[1][6] This antiglucocorticoid activity is thought to be mediated, at least in part, by the inhibition of the enzyme 11 β -hydroxysteroid dehydrogenase (11 β -HSD).[1][3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol.[10][11] By inhibiting 11 β -HSD, **Formebolone** may reduce the local concentration of active glucocorticoids in tissues, thereby mitigating their catabolic actions. However, it has been reported to be a very weak inhibitor of 11 β -HSD type 2.[1][3]



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Proposed mechanism of action for **Formebolone**.

Pharmacological Studies and Quantitative Data

Several studies have investigated the pharmacological effects of **Formebolone**, providing quantitative data on its anabolic and anticatabolic properties.

Nitrogen Balance Study in Humans

A clinical trial involving adult male volunteers assessed the effect of **Formebolone** on nitrogen, phosphorus, and calcium balance over a 21-day period. The study demonstrated a positive

effect on nitrogen balance and body weight.[8]

Parameter	Pre-treatment (Baseline)	Formebolone Treatment	Post-treatment
Mean Daily Nitrogen Balance (g)	Negative	Positive	Approaching Baseline
Mean Body Weight Change (kg)	Stable	Increase	Gradual Return to Baseline

Note: This table represents a summary of the reported trends. For precise quantitative values, refer to the original publication.

Protein Synthesis in Patients with Renal Insufficiency

The anabolic activity of **Formebolone** was evaluated in patients with nephrosis or renal insufficiency by measuring the incorporation of ^{14}C -leucine into plasma proteins. The results indicated a significant increase in the synthesis of plasma albumin following **Formebolone** administration.[9]

Patient Group	Measurement	Result
Renal Insufficiency/Nephrosis	^{14}C -leucine incorporation into plasma albumin	Significantly increased post-treatment

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning **Formebolone**.

Protocol for Nitrogen Balance Study

- Subjects: Adult male volunteers.
- Study Design: The study was divided into three phases: a pre-dosing period to establish baseline data, a treatment period with daily administration of **Formebolone**, and a post-treatment follow-up period.
- Data Collection: Daily records of dietary intake and 24-hour urine and feces collection were maintained throughout the study.
- Analysis:
 - Homogenize daily food and fecal samples.
 - Determine the total nitrogen content in aliquots of food, urine, and fecal homogenates using the Kjeldahl method.
 - Calculate the daily nitrogen balance by subtracting the total nitrogen excretion (urine + feces) from the total nitrogen intake.
 - Monitor body weight daily.

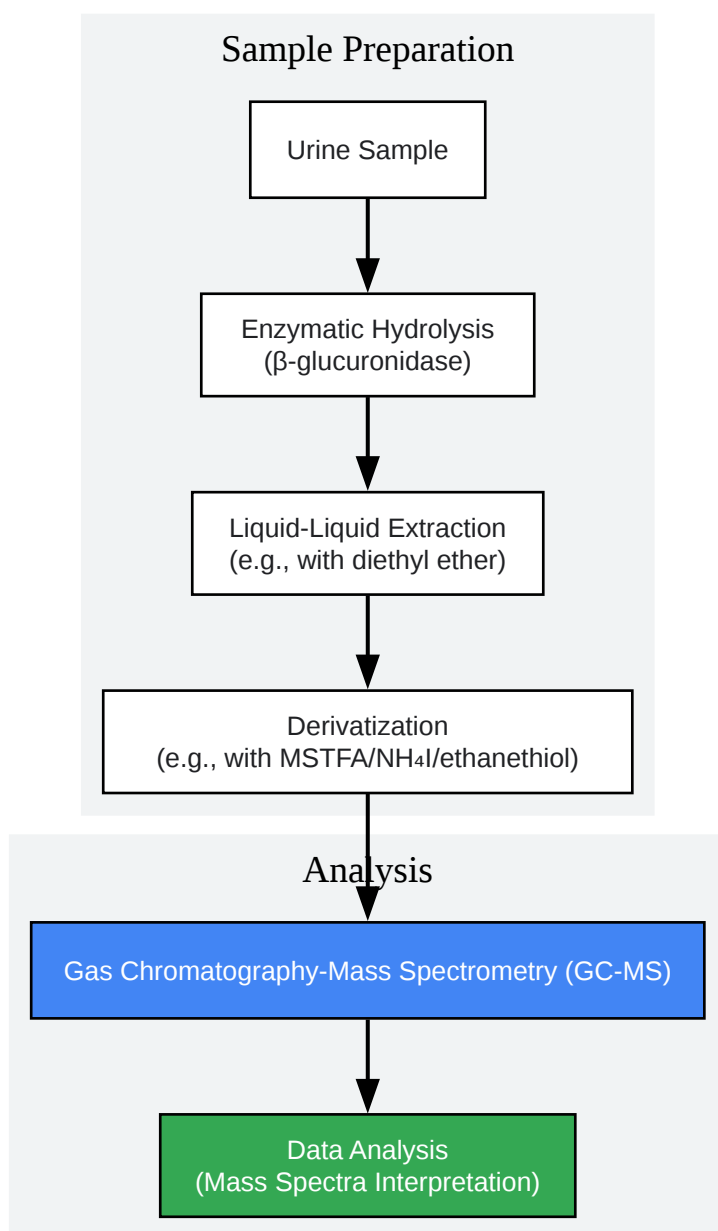
Protocol for Protein Synthesis Assay (^{14}C -leucine Incorporation)

- Subjects: Patients with nephrosis or renal insufficiency.
- Procedure:
 - Administer a baseline intravenous injection of ^{14}C -leucine.
 - Collect blood samples at specified time intervals.
 - Separate plasma and precipitate plasma proteins using trichloroacetic acid (TCA).
 - Wash the protein precipitate to remove unincorporated ^{14}C -leucine.
 - Isolate the plasma albumin fraction from the protein precipitate using electrophoretic or chromatographic techniques.

- Quantify the amount of ^{14}C radioactivity incorporated into the albumin fraction using a scintillation counter.
- Repeat the procedure after a course of **Formebolone** treatment.
- Compare the pre- and post-treatment incorporation rates to assess the effect on protein synthesis.

Protocol for Analysis of Formebolone and its Metabolites in Urine by GC-MS

This protocol is relevant for doping control analysis.



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Workflow for the analysis of **Formebolone** in urine.

- Sample Preparation:
 - Hydrolysis: To deconjugate metabolites, incubate a urine sample with β -glucuronidase/arylsulfatase at an appropriate pH and temperature.

- Extraction: Adjust the pH of the hydrolyzed urine and perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a solid-phase extraction (SPE) using a suitable cartridge.
- Derivatization: Evaporate the organic extract to dryness and derivatize the residue to improve volatility and chromatographic properties. A common derivatizing agent for steroids is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide (NH₄I) and ethanethiol.
- GC-MS Analysis:
 - Injection: Inject the derivatized sample into the gas chromatograph.
 - Separation: Use a capillary column (e.g., a non-polar or medium-polarity column) with a suitable temperature program to separate the analytes.
 - Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Acquire mass spectra over a specific mass range.
- Data Analysis: Identify **Formebolone** and its metabolites by comparing their retention times and mass spectra with those of reference standards.

Regulatory Status

Formebolone is classified as an anabolic-androgenic steroid and is listed on the World Anti-Doping Agency's (WADA) Prohibited List.^{[5][12]} Its use in sports is therefore banned. It is also a controlled substance in many countries.

Conclusion

Formebolone is a synthetic steroid with a distinct profile characterized by both anabolic and anticatabolic activities. Its ability to promote protein synthesis and nitrogen retention, coupled with its potential to counteract the catabolic effects of glucocorticoids, makes it a subject of interest for researchers studying muscle metabolism and wasting conditions. The analytical methods for its detection are well-established, primarily for doping control purposes. This technical guide provides a consolidated resource for professionals in the field, summarizing the key scientific data and methodologies associated with **Formebolone**. Further research into its

precise molecular interactions, particularly with the 11 β -HSD enzyme system, could provide deeper insights into its mechanism of action.

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